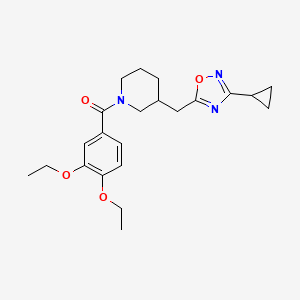

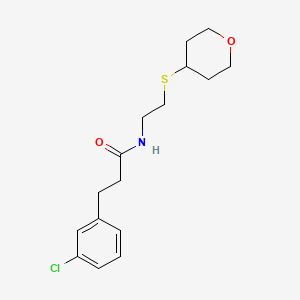

![molecular formula C18H16ClFN4OS B2663870 2-chloro-4-fluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide CAS No. 2034392-49-7](/img/structure/B2663870.png)

2-chloro-4-fluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-chloro-4-fluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide” is a complex organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid, and a thiazolo[5,4-b]pyridine group, which is a heterocyclic compound containing a thiazole ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For instance, the synthesis of a related compound involved a Suzuki coupling reaction to produce intermediates, which were then subjected to Suzuki-Miyaura coupling with corresponding boronic esters to produce key intermediates. These intermediates underwent a deprotection reaction to afford the final compounds .

Molecular Structure Analysis

The 2-pyridyl thiazolo[5,4-b]pyridine scaffold of similar compounds has been found to fit well into the ATP binding pocket of the PI3Kα kinase, forming a hydrogen bond interaction with the Val851 residue of the hinge region and a water bridge with Typ836 and Asp810 .

Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and can involve multiple steps. For example, the synthesis of a related compound involved a Suzuki coupling reaction to produce intermediates, which were then subjected to Suzuki-Miyaura coupling with corresponding boronic esters to produce key intermediates. These intermediates underwent a deprotection reaction to afford the final compounds .

科学的研究の応用

Phosphoinositide 3-Kinase Inhibitors

This compound has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K) in a study . The study showed that these N-heterocyclic compounds exhibited potent PI3K inhibitory activity, and the IC50 of a representative compound could reach to 3.6 nm .

Antioxidant Activity

Thiazolo[5,4-b]pyridines, which include the compound , have been found to exhibit high antioxidant activity .

Antimicrobial Activity

Some 2,4-disubstituted thiazoles, which are structurally similar to the compound, have shown potent inhibitory activity against certain microbes .

Anti-inflammatory Activity

Indole derivatives, which share a similar heterocyclic structure with the compound, have been reported to show anti-inflammatory activity .

Antifungal Activity

Thiazolo[5,4-b]pyridines have been reported to possess antifungal activities .

Antitumor Activity

Thiazolo[5,4-b]pyridines have also been identified and developed as compounds that exhibit antitumor activities .

作用機序

While the exact mechanism of action for “2-chloro-4-fluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide” is not specified in the search results, similar compounds have been found to show potent inhibitory activity against phosphoinositide 3-kinases (PI3K), which are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

将来の方向性

The future directions for research on “2-chloro-4-fluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide” and similar compounds could involve further exploration of their biological activities and potential applications. For example, compounds with similar structures have been found to show potent inhibitory activity against phosphoinositide 3-kinases (PI3K), suggesting potential applications in cancer immunotherapy . Further studies could also explore the synthesis of these compounds and their mechanisms of action .

特性

IUPAC Name |

2-chloro-4-fluoro-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClFN4OS/c19-14-10-11(20)3-4-13(14)16(25)22-12-5-8-24(9-6-12)18-23-15-2-1-7-21-17(15)26-18/h1-4,7,10,12H,5-6,8-9H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVIAXLEJSKFKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=C(C=C(C=C2)F)Cl)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClFN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

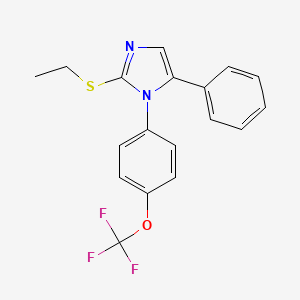

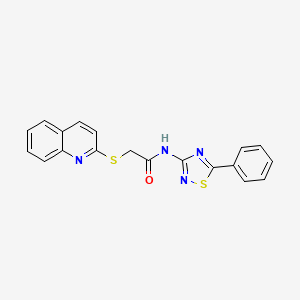

![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2663788.png)

![(E)-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)[16-(prop-2-yn-1-yloxy)-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl]diazene](/img/structure/B2663790.png)

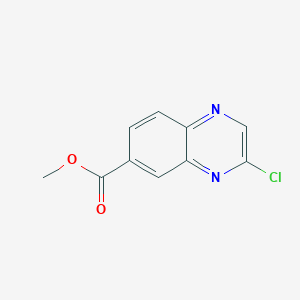

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate](/img/structure/B2663791.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2663794.png)

![1-Ethyl-4-[1-benzylbenzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2663797.png)

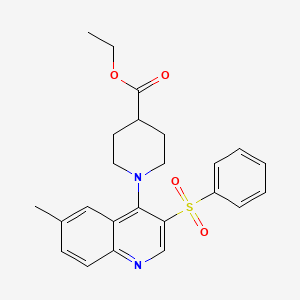

![8-(4-methoxybenzyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2663801.png)

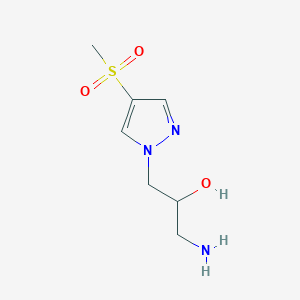

![4-[2-[[4-(4-Methylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2663810.png)